molecular formula C8H7ClO3 B15201388 2-(4-Hydroxyphenoxy)acetyl chloride

2-(4-Hydroxyphenoxy)acetyl chloride

Cat. No.: B15201388
M. Wt: 186.59 g/mol
InChI Key: YOHSTDWUQIJMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenoxy)acetyl chloride is an acetyl chloride derivative featuring a hydroxyphenoxy substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of herbicides, pharmaceuticals, and specialty chemicals. The hydroxyl group on the phenoxy ring introduces both electronic and steric effects, influencing its reactivity and stability compared to analogs with non-hydroxylated substituents . Its synthesis often involves condensation reactions between hydroquinone derivatives and acylating agents, though yields can be lower due to side reactions or purification challenges .

Properties

IUPAC Name

2-(4-hydroxyphenoxy)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHSTDWUQIJMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(4-Hydroxyphenoxy)acetyl chloride is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-Hydroxyphenoxy)acetyl chloride exerts its effects depends on its specific application. For example, in herbicides, it may inhibit key enzymes in plant metabolism, leading to the death of unwanted vegetation. The molecular targets and pathways involved are typically specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-hydroxyphenoxy)acetyl chloride with structurally related acetyl chloride derivatives, focusing on substituent effects, reactivity, physical properties, and applications.

Substituent Effects on Reactivity and Stability

Compound Name Substituents Key Reactivity/Stability Features
This compound 4-hydroxyphenoxy - Hydroxyl group increases polarity and hydrogen-bonding potential.
- Prone to oxidation and moisture sensitivity .
2-(4-Fluorophenyl)acetyl chloride 4-fluorophenyl - Fluorine’s electron-withdrawing effect enhances electrophilicity of the acyl chloride.
- Higher thermal stability due to C-F bond strength .
4-Methoxyphenylacetyl chloride 4-methoxyphenyl - Methoxy group donates electrons, reducing acyl chloride reactivity.
- Improved solubility in organic solvents .
2-(2,4-Difluorophenoxy)acetyl chloride 2,4-difluorophenoxy - Dual fluorine substituents increase acidity and hydrolytic instability.
- Reacts vigorously with moisture .
2-(4-Chloro-2-methylphenoxy)acetic acid 4-chloro-2-methylphenoxy - Chlorine and methyl groups enhance lipophilicity.
- Used in herbicide formulations (e.g., MCPA) .
2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetyl chloride 4-chlorophenoxy, 4-chlorophenyl - Dichlorinated structure improves stability under UV light.
- High yield in SNAr reactions due to electron-deficient aromatic rings .

Physical Properties

Compound Name Molecular Weight (g/mol) Boiling/Melting Point (°C) Solubility
This compound ~186.6 (estimated) Not reported Soluble in polar aprotic solvents (e.g., DMF, THF) .
2-(4-Fluorophenyl)acetyl chloride 172.58 102–104 (at 12 Torr) Soluble in acetone, ether .
4-Methoxyphenylacetyl chloride 200.65 47–48 Soluble in chloroform, dichloromethane .
2-(2,4-Difluorophenoxy)acetyl chloride 208.58 Liquid at room temperature Reacts with water; soluble in dry THF .

Research Findings and Key Insights

  • Reactivity Hierarchy : Fluorinated > Chlorinated > Hydroxylated > Methoxylated acetyl chlorides (based on electrophilicity) .
  • Stability Challenges: Hydroxyphenoxy derivatives require anhydrous handling, whereas methoxy-substituted compounds are more storage-stable .
  • Synthetic Optimization: Use of sodium hydride or phase-transfer catalysts improves yields for hydroxyphenoxy derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.